(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl)methanol
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Overview
Description
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl)methanol: is a chemical compound with the molecular formula C11H15BrN2O3S. It is known for its unique structure, which includes a bromopyridine moiety and a piperidine ring connected via a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Sulfonylation: The attachment of a sulfonyl group to the bromopyridine.
Piperidine Introduction: The incorporation of the piperidine ring.
Methanol Addition: The final step involves the addition of a methanol group to the piperidine ring.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to optimize the efficiency and cost-effectiveness of the production process. Continuous flow reactors and automated systems are often employed to maintain consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the sulfonyl group can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Chloropyridin-3-ylsulfonyl)piperidin-2-yl)methanol
- (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)methanol
- (1-(5-Iodopyridin-3-ylsulfonyl)piperidin-2-yl)methanol
Uniqueness
Compared to similar compounds, (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl)methanol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and development .
Properties
IUPAC Name |
[1-(5-bromopyridin-3-yl)sulfonylpiperidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-9-5-11(7-13-6-9)18(16,17)14-4-2-1-3-10(14)8-15/h5-7,10,15H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELZJAITSWSCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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